

Spectroscopic Data Comparison: 1,4-Dioxaspiro[4.5]decane and Alternatives

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Compound of Interest

Compound Name: 1,4-Dioxaspiro[4.5]decane

Cat. No.: B092805

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For researchers and professionals in drug development and chemical analysis, accurate identification and characterization of molecular structures are paramount. This guide provides a comparative analysis of the infrared (IR) and mass spectrometry (MS) data for **1,4-Dioxaspiro[4.5]decane** against two common structurally related alternatives: cyclohexanone and 1,3-dioxolane. The presented data, summarized in clear tabular formats, alongside detailed experimental protocols, serves as a valuable resource for distinguishing these compounds.

Infrared Spectroscopy (IR) Data Comparison

Infrared spectroscopy provides a fingerprint of a molecule by identifying its functional groups based on the absorption of infrared radiation. The table below compares the key IR absorption bands for **1,4-Dioxaspiro[4.5]decane**, cyclohexanone, and 1,3-dioxolane.

Wavenumber (cm ⁻¹)	Functional Group	1,4-Dioxaspiro[4.5]decane	Cyclohexanone	1,3-Dioxolane
2950-2850	C-H (alkane) stretch	Strong	Strong	Strong
1715	C=O (ketone) stretch	Absent	Strong, sharp[1] [2]	Absent
1200-1000	C-O (ether) stretch	Strong	Absent	Strong

Mass Spectrometry (MS) Data Comparison

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in the elucidation of its structure. The following table compares the major mass-to-charge ratio (m/z) peaks observed in the electron ionization (EI) mass spectra of the three compounds.

m/z	Proposed Fragment	1,4-Dioxaspiro[4.5]decane	Cyclohexanone	1,3-Dioxolane
142	$[M]^+$	Present	Absent	Absent
99	$[M - C_3H_7]^+$	Present	Absent	Absent
98	$[M]^+$	Absent	Present	Absent
86	$[M - C_2H_4O]^+$	Present	Absent	Absent
83	$[M - CH_3]^+$	Absent	Present[3]	Absent
74	$[M]^+$	Absent	Absent	Present
73	$[M - H]^+$	Absent	Absent	Present
55	$[C_4H_7]^+$	Present	Present (Base Peak)[3]	Absent
45	$[C_2H_5O]^+$	Absent	Absent	Present
43	$[C_2H_3O]^+$ or $[C_3H_7]^+$	Present	Present	Present

Experimental Protocols

Fourier Transform Infrared (FTIR) Spectroscopy of Liquid Samples

Objective: To obtain the infrared spectrum of a liquid organic compound.

Materials:

- FTIR Spectrometer with a liquid sample cell (e.g., NaCl or KBr plates) or an Attenuated Total Reflectance (ATR) accessory.
- Liquid sample (**1,4-Dioxaspiro[4.5]decane**, cyclohexanone, or 1,3-dioxolane).
- Pasteur pipette or dropper.

- Solvent for cleaning (e.g., isopropanol or acetone).
- Lens paper.

Procedure (using liquid sample cell):

- Ensure the FTIR spectrometer is powered on and has been allowed to stabilize.
- Clean the salt plates of the liquid sample cell with a suitable solvent and dry them carefully with lens paper.
- Acquire a background spectrum of the empty, clean cell. This will be subtracted from the sample spectrum.
- Using a Pasteur pipette, apply a small drop of the liquid sample to the center of one salt plate.
- Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film.
- Assemble the cell in the spectrometer's sample holder.
- Acquire the infrared spectrum of the sample over the desired wavenumber range (typically 4000-400 cm^{-1}).
- Process the spectrum by subtracting the background and labeling the significant peaks.
- Clean the salt plates thoroughly after use.

Procedure (using ATR):

- Ensure the ATR crystal is clean.
- Acquire a background spectrum with the clean, empty ATR accessory.
- Place a small drop of the liquid sample directly onto the ATR crystal.
- Acquire the infrared spectrum of the sample.

- Clean the ATR crystal with a suitable solvent and a soft cloth.

Electron Ionization Mass Spectrometry (EI-MS)

Objective: To obtain the mass spectrum of a volatile organic compound.

Materials:

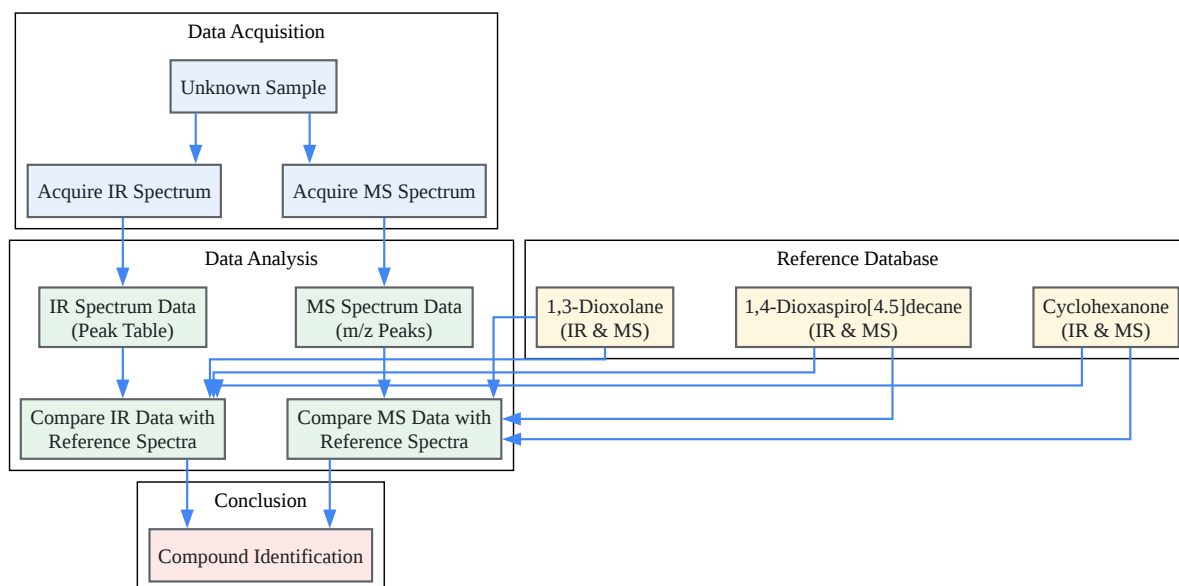
- Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe MS system.
- Helium gas (for GC).
- Sample dissolved in a volatile solvent (e.g., dichloromethane or hexane).
- Microsyringe for sample injection.

Procedure (using GC-MS):

- Set the GC oven temperature program, injector temperature, and MS parameters. Typical EI-MS conditions include an ionization energy of 70 eV.
- Inject a small volume (typically 1 μL) of the sample solution into the GC inlet.
- The sample is vaporized and separated on the GC column.
- As the compound elutes from the GC column, it enters the MS ion source.
- In the ion source, the molecules are bombarded with electrons, causing ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio in the mass analyzer and detected.
- The resulting mass spectrum is recorded and processed.

Workflow for Spectroscopic Data Comparison

The following diagram illustrates the logical workflow for identifying an unknown compound by comparing its spectroscopic data with that of known standards.



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Caption: Workflow for compound identification via spectroscopic data comparison.

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